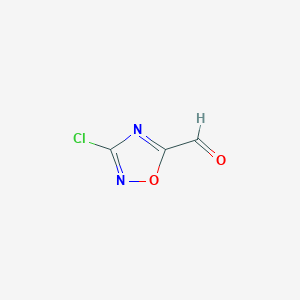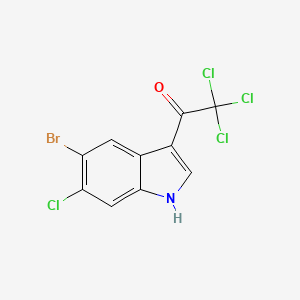
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of bromine, chlorine, and trichloroethanone groups attached to an indole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-6-chloroindole.
Bromination and Chlorination: The indole ring is brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
Trichloroethanone Introduction: The trichloroethanone group is introduced through a Friedel-Crafts acylation reaction using trichloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and larger molecules formed through condensation reactions.
Applications De Recherche Scientifique
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: It binds to the active sites of enzymes, inhibiting their activity.
Modulate Protein Interactions: It affects protein-protein interactions, altering cellular pathways.
Induce Cellular Responses: The compound can induce apoptosis or other cellular responses through its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone is compared with other similar compounds such as:
5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide: This compound is used as a chromogenic substrate in biochemical assays.
5-Bromo-6-chloro-3-indolyl phosphate: It is used in molecular biology for detecting enzyme activity.
Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): This compound is used as a chromogenic substrate for β-galactosidase.
Propriétés
Formule moléculaire |
C10H4BrCl4NO |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
1-(5-bromo-6-chloro-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H4BrCl4NO/c11-6-1-4-5(9(17)10(13,14)15)3-16-8(4)2-7(6)12/h1-3,16H |
Clé InChI |
FYVZLPOPYJJLAY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Cl)NC=C2C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



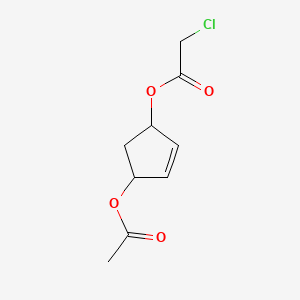

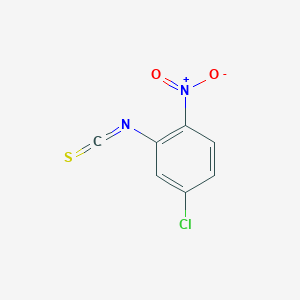

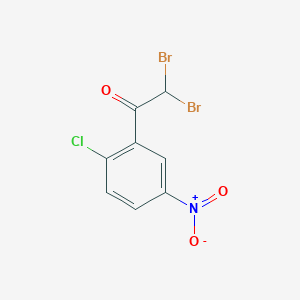

![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)

![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)

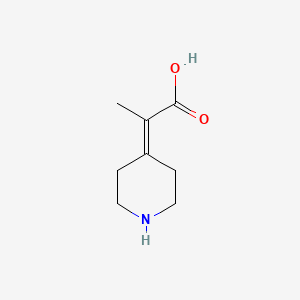
![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
